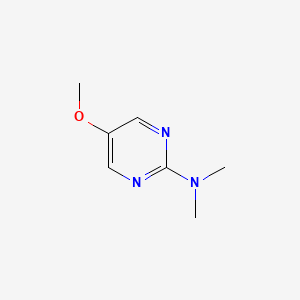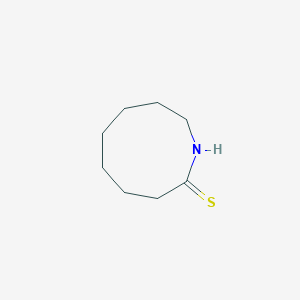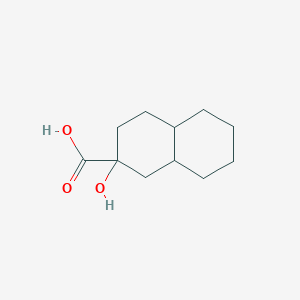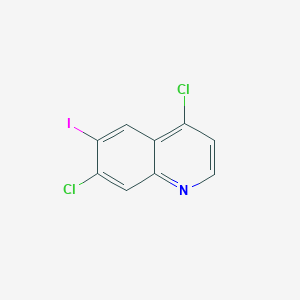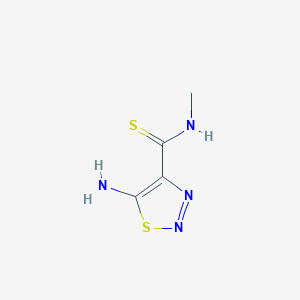
(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-((1,3-dioxoisoindolin-2-yl)oxy)propan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-((1,3-dioxoisoindolin-2-yl)oxy)propan-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a tert-butyldimethylsilyl ether, and a phthalimide moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-((1,3-dioxoisoindolin-2-yl)oxy)propan-2-yl)carbamate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Carbamate: The protected intermediate is then reacted with tert-butyl chloroformate to form the carbamate.
Introduction of Phthalimide Group:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-((1,3-dioxoisoindolin-2-yl)oxy)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phthalimide moiety.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Potassium phthalimide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an epoxide, while reduction could lead to the formation of an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-((1,3-dioxoisoindolin-2-yl)oxy)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its protected functional groups allow for selective reactions to occur.
Biology and Medicine
The compound may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific functional group protection and deprotection steps.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and intermediates for various applications.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-((1,3-dioxoisoindolin-2-yl)oxy)propan-2-yl)carbamate depends on its specific application
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate
- tert-Butyl (1-hydroxy-3-((1,3-dioxoisoindolin-2-yl)oxy)propan-2-yl)carbamate
Uniqueness
(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-((1,3-dioxoisoindolin-2-yl)oxy)propan-2-yl)carbamate is unique due to the combination of its functional groups, which provide a balance of stability and reactivity. This makes it a valuable intermediate in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C22H34N2O6Si |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-(1,3-dioxoisoindol-2-yl)oxypropan-2-yl]carbamate |
InChI |
InChI=1S/C22H34N2O6Si/c1-21(2,3)30-20(27)23-15(14-29-31(7,8)22(4,5)6)13-28-24-18(25)16-11-9-10-12-17(16)19(24)26/h9-12,15H,13-14H2,1-8H3,(H,23,27)/t15-/m0/s1 |
InChI-Schlüssel |
KGHXZGHPLRSMOV-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CON1C(=O)C2=CC=CC=C2C1=O)CO[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CON1C(=O)C2=CC=CC=C2C1=O)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


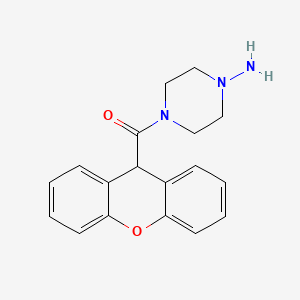
![Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13095366.png)
![3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13095373.png)

![3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13095386.png)


